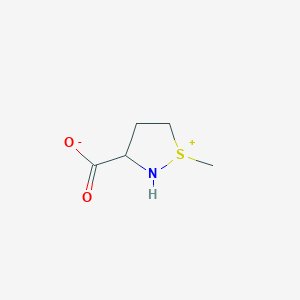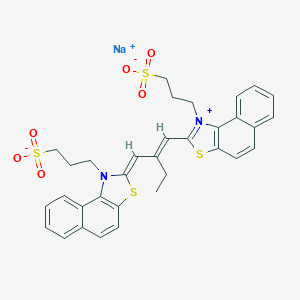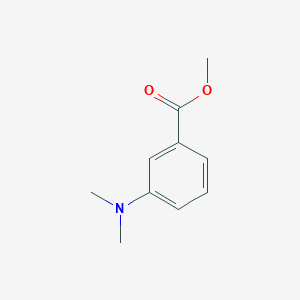
1,1,3-Trimethyl-1,3,5-trisilacyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trimethyl-1,3,5-trisilacyclohexane, also known as TMTCH, is a cyclic organosilicon compound that has gained significant attention in scientific research due to its unique structure and properties. TMTCH is a six-membered ring containing three silicon atoms and three carbon atoms. The compound has a high melting point and is insoluble in water but soluble in organic solvents. TMTCH has been used in various applications, including as a starting material for the synthesis of other organosilicon compounds, as a catalyst in organic reactions, and as a building block for the construction of novel materials.
作用機序
The mechanism of action of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is not well understood, but it is believed to involve the formation of stable complexes with other molecules. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has a unique structure that allows it to form strong interactions with other molecules, such as hydrogen bonding and van der Waals forces. These interactions can result in the stabilization of reactive intermediates and the enhancement of reaction rates.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane. However, studies have shown that 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is non-toxic and does not cause significant adverse effects in laboratory animals. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been shown to be biocompatible and has been used as a scaffold for tissue engineering applications.
実験室実験の利点と制限
1,1,3-Trimethyl-1,3,5-trisilacyclohexane has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is also relatively inert and does not react with most common laboratory reagents. However, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has some limitations, including its high cost and limited availability. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is also sensitive to air and moisture, which can lead to degradation and impurities.
将来の方向性
There are several future directions for research on 1,1,3-Trimethyl-1,3,5-trisilacyclohexane, including the development of new synthetic methods, the exploration of its potential applications in materials science and medicinal chemistry, and the investigation of its mechanism of action. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has the potential to be used in the construction of novel materials with unique properties, such as high strength and flexibility. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane may also be used as a scaffold for the design of new drugs with improved efficacy and reduced toxicity. Further studies are needed to fully understand the properties and potential applications of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane.
合成法
1,1,3-Trimethyl-1,3,5-trisilacyclohexane can be synthesized through several methods, including the reaction of trichlorosilane with acetylene in the presence of a catalyst, the reaction of chlorodimethylsilane with acetylene in the presence of a catalyst, and the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with lithium acetylide. The most common method for 1,1,3-Trimethyl-1,3,5-trisilacyclohexane synthesis is the reaction of trichlorosilane with acetylene in the presence of a palladium catalyst. This method yields a high purity product and is relatively easy to perform.
科学的研究の応用
1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been used as a starting material for the synthesis of other organosilicon compounds, such as siloxanes and silanes. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has also been used as a catalyst in organic reactions, such as the hydrosilylation of alkenes and alkynes. In materials science, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been used as a building block for the construction of novel materials, such as organosilicon polymers and gels. In medicinal chemistry, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been studied for its potential use as a drug delivery system and as a scaffold for the design of new drugs.
特性
CAS番号 |
18339-88-3 |
|---|---|
製品名 |
1,1,3-Trimethyl-1,3,5-trisilacyclohexane |
分子式 |
C6H18Si3 |
分子量 |
174.46 g/mol |
IUPAC名 |
1,1,3-trimethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C6H18Si3/c1-8-4-7-5-9(2,3)6-8/h8H,4-7H2,1-3H3 |
InChIキー |
YNXIDXMKMLNRCV-UHFFFAOYSA-N |
SMILES |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
正規SMILES |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
同義語 |
1,1,3-Trimethyl-1,3,5-trisilacyclohexane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



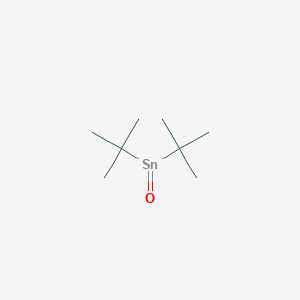
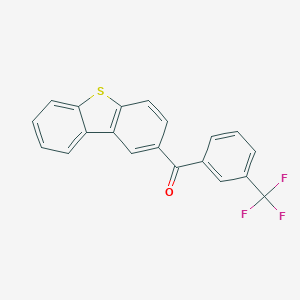

![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
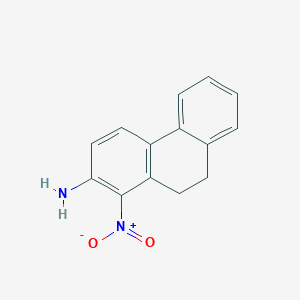
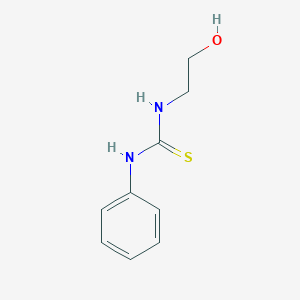
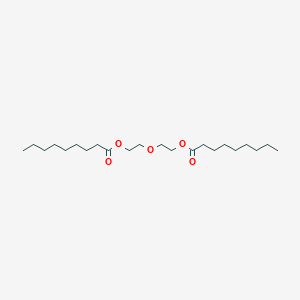


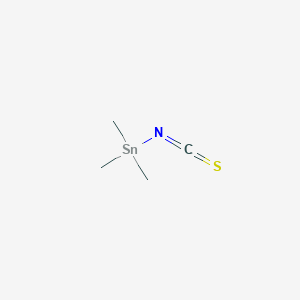
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)
